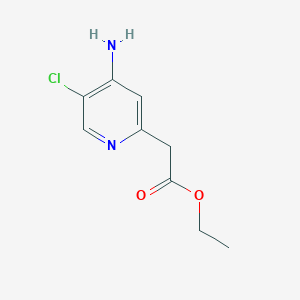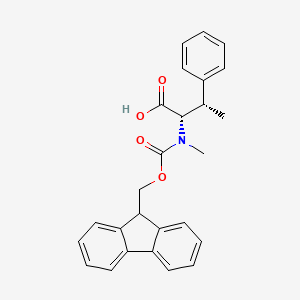
Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is of significant interest in the field of organic chemistry due to its role in the synthesis of complex peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the starting amino acid, which undergoes a series of reactions to introduce the Fmoc group. Common reagents used in this process include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Deprotection: The major product is the free amino acid.
Coupling: The major products are peptides with the desired sequence.
Substitution: The major products are substituted amino acids with various functional groups.
科学的研究の応用
Chemistry
In chemistry, Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, this compound is used in the synthesis of peptide-based drugs, which have applications in treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
作用機序
The mechanism of action of Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound’s effects are exerted through the formation of peptide bonds with other amino acids, leading to the synthesis of peptides and proteins with specific sequences and functions .
類似化合物との比較
Similar Compounds
- Fmoc-(2S,3S)-2-(methylamino)-3-phenylpropanoic acid
- Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid
- Fmoc-(2S,3S)-2-(methylamino)-3-phenylpentanoic acid
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for the selective synthesis of peptides with defined sequences and structures. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability during peptide synthesis .
特性
分子式 |
C26H25NO4 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-17(18-10-4-3-5-11-18)24(25(28)29)27(2)26(30)31-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,17,23-24H,16H2,1-2H3,(H,28,29)/t17-,24-/m0/s1 |
InChIキー |
OKWYVNKGSUSIRR-XDHUDOTRSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




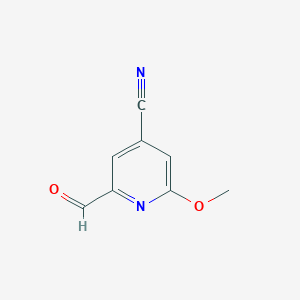
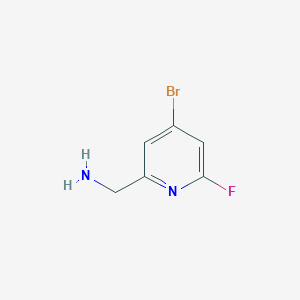
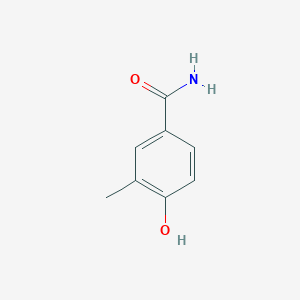
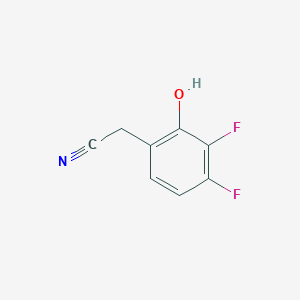
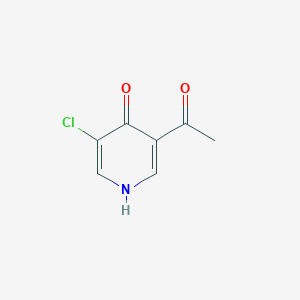
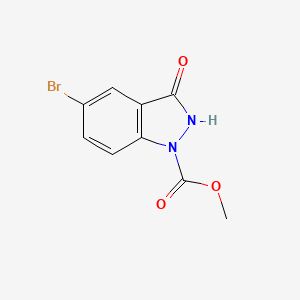
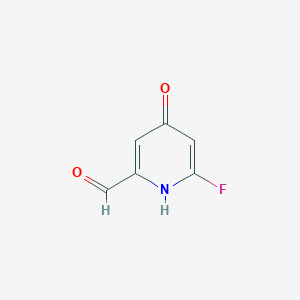
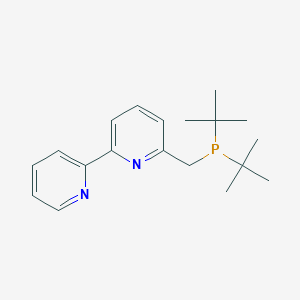
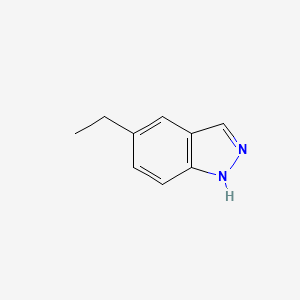
![Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)
